molecular formula C22H20N4O4S2 B2895016 N-(2,5-dimethylphenyl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide CAS No. 687568-29-2

N-(2,5-dimethylphenyl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide

Cat. No. B2895016
CAS RN: 687568-29-2
M. Wt: 468.55
InChI Key: QVWHDJOZZGHSNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethylphenyl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C22H20N4O4S2 and its molecular weight is 468.55. The purity is usually 95%.
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Scientific Research Applications

Dual Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase

N-(2,5-dimethylphenyl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide has been identified as a potent dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes crucial in the synthesis of thymidylate and folate, respectively. These enzymes are targets in cancer therapy due to their role in DNA synthesis and cell division. One study demonstrates the compound's effectiveness as the most potent dual inhibitor of human TS and human DHFR known to date (Gangjee et al., 2008).

Antimicrobial Activity

This compound is also involved in the synthesis of novel chemical structures that possess antimicrobial activities. For instance, its derivatives have been explored in the development of new antimicrobial agents, indicating a potential application in combating infectious diseases (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Inhibitor of Thymidylate Synthase for Antitumor and Antibacterial Agents

Further research has explored its role in synthesizing novel analogs as potential inhibitors of thymidylate synthase, targeting its use as antitumor and antibacterial agents. These studies highlight the compound’s utility in developing new therapies for cancer and bacterial infections (Gangjee et al., 1996).

Investigation in Bioorganic Chemistry

The compound has been studied in the context of bioorganic chemistry, particularly in understanding enzyme interactions. It contributes to research on enzyme inhibitors, which is significant in the development of drugs targeting specific metabolic pathways (Şentürk et al., 2009).

Fluorescence Binding Studies

It has been utilized in fluorescence binding studies with bovine serum albumin (BSA), which is critical in understanding protein-drug interactions. These studies are essential for the development of pharmaceuticals and in pharmacokinetics (Meng et al., 2012).

properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4S2/c1-13-3-4-14(2)18(11-13)23-19(27)12-32-22-24-17-9-10-31-20(17)21(28)25(22)15-5-7-16(8-6-15)26(29)30/h3-8,11H,9-10,12H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWHDJOZZGHSNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)[N+](=O)[O-])SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.